molecular formula C9H16N2O3 B7582802 Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate

Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate

Cat. No. B7582802
M. Wt: 200.23 g/mol
InChI Key: OWBNBOQIESSENA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and organic synthesis. MMMP is a pyrrolidine derivative that has a unique chemical structure, which makes it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate is not fully understood, but studies have shown that it exhibits potent inhibitory activity against various enzymes, including α-glucosidase and urease. Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacteria, including Helicobacter pylori and Escherichia coli. Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has been investigated for its potential use as a prodrug for the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water and organic solvents can limit its use in certain experiments. In addition, Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has not been extensively studied for its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate, including its potential use as a prodrug for the treatment of Alzheimer's disease, its application in the synthesis of novel bioactive compounds, and its use as a tool in chemical biology. Further studies are needed to fully understand the mechanism of action of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate and its potential applications in various fields.

Synthesis Methods

The synthesis of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate involves the reaction of 3-methylpyrrolidine-3-carboxylic acid with methyl isocyanate in the presence of a catalyst. The reaction proceeds under mild conditions and yields Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate in high purity. This method has been widely used in the synthesis of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate and has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, colon, and breast cancer. Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has also been investigated for its potential use as a prodrug for the treatment of Alzheimer's disease. In addition, Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has been used as a building block in the synthesis of various bioactive compounds, including pyrrolidine-based inhibitors of α-glucosidase.

properties

IUPAC Name

methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(7(12)14-3)4-5-11(6-9)8(13)10-2/h4-6H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBNBOQIESSENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)NC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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